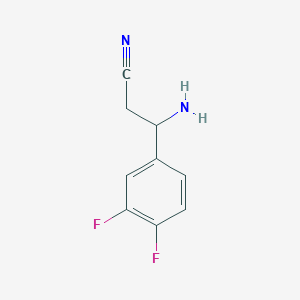
3-Amino-3-(3,4-difluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,4-difluorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative nitrile sources, such as acetonitrile, may be explored to reduce the use of hazardous reagents like hydrogen cyanide.
化学反应分析
Types of Reactions
3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3,4-difluorophenyl)propanenitrile.
Reduction: Formation of 3-amino-3-(3,4-difluorophenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-Amino-3-(3,4-difluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(3,4-dichlorophenyl)propanenitrile
- 3-Amino-3-(3,4-dimethylphenyl)propanenitrile
Uniqueness
3-Amino-3-(3,4-difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
属性
分子式 |
C9H8F2N2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
3-amino-3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI 键 |
XFSPNMIPXSSKHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


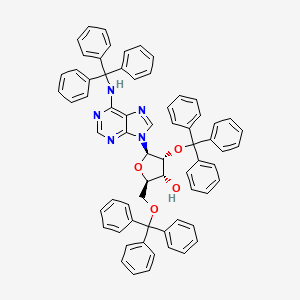

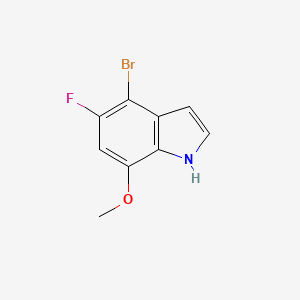
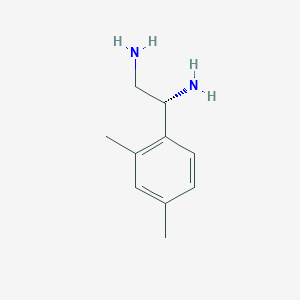
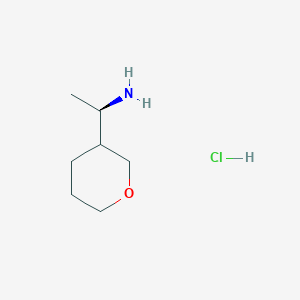
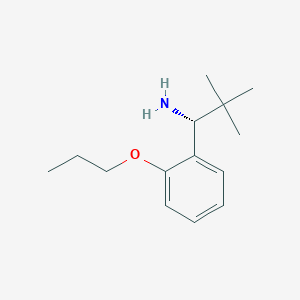
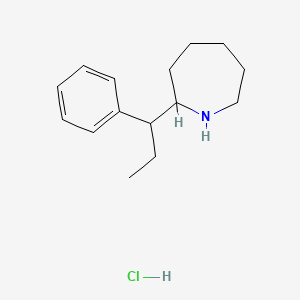
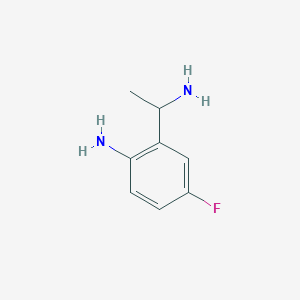
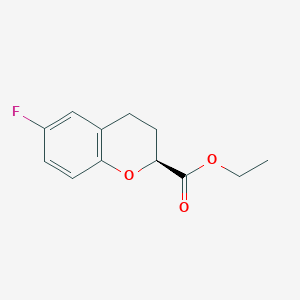
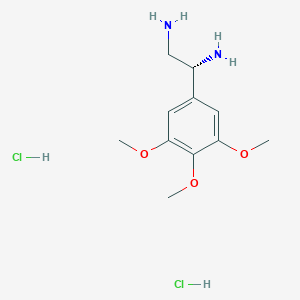
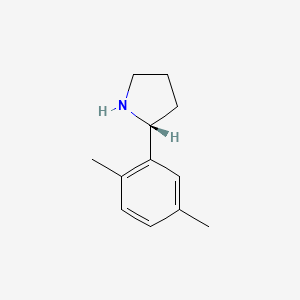
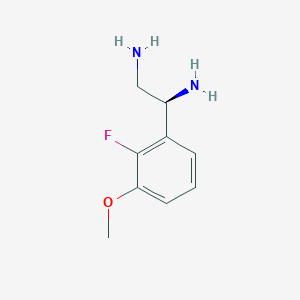
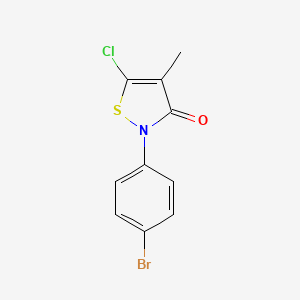
![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
